3-Amino-5-ethoxyisoxazole
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Overview
Description
3-Amino-5-ethoxyisoxazole is a chemical compound with the molecular formula C5H8N2O2 . It has a molecular weight of 128.13 g/mol . This compound is part of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of 3-Amino-5-ethoxyisoxazole can be represented by the InChI code: 1S/C5H8N2O2/c1-2-8-5-3-4 (6)7-9-5/h3H,2H2,1H3, (H2,6,7) . The compound’s canonical SMILES representation is: CCOC1=CC (=NO1)N .
Chemical Reactions Analysis
The chemical properties of isoxazoles, including 3-Amino-5-ethoxyisoxazole, in reactions involving pyruvic acid derivatives have been reported . It was found that in the heterocyclizations, only the NH2-substituent of isoxazoles interacts with pyruvic acid derivative .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-5-ethoxyisoxazole include a molecular weight of 128.13 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 .
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Derivatives : One study detailed the synthesis of 3-ethoxyisoxazole derivatives from β-oxo thionoesters, highlighting the methodological advancements in obtaining such compounds which are crucial for further chemical and pharmacological investigations (Ohta et al., 2000). Similarly, the synthesis and characterization of 3-amino-5-methoxyisoxazole have been documented, providing a foundation for the exploration of its applications in various scientific fields (Chen Xue-xi, 2013).
Biodegradation and Environmental Applications
- Biodegradation of Pharmaceuticals : Research has been conducted on the biodegradation of sulfamethoxazole (SMX), a common antibiotic, where 3-amino-5-methylisoxazole was identified as a degradation product. This study highlights the potential use of certain bacterial strains in the bioremediation of SMX-contaminated environments (S. Mulla et al., 2018). Another study demonstrated the rapid degradation of SMX and further transformation of 3-amino-5-methylisoxazole in microbial fuel cell reactors, indicating a promising approach for treating water contaminated with pharmaceuticals (Lu Wang et al., 2016).
Organic Synthesis and Medicinal Chemistry
- Organic Synthesis : The development of novel 3-amino-5-trifluoromethylazoles, through cyclocondensation of specific ketones with hydroxylamine, hydrazine, and phenylhydrazine, exemplifies the versatility of amino-isoxazole derivatives in synthesizing compounds with potential bioactivity (M. Martins et al., 2006).
Heterocyclic Chemistry and Materials Science
- Diverse Chemical Reactions : The exploration of isoxazole derivatives in aqueous media provides insights into green chemistry approaches for synthesizing heterocyclic compounds, which could be useful in developing new materials and drugs with less environmental impact (Guolan Dou et al., 2013).
Future Directions
properties
IUPAC Name |
5-ethoxy-1,2-oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-8-5-3-4(6)7-9-5/h3H,2H2,1H3,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHICMKLBYCHIIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614246 |
Source
|
Record name | 5-Ethoxy-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-ethoxyisoxazole | |
CAS RN |
32326-26-4 |
Source
|
Record name | 5-Ethoxy-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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